USP2 Selective Inhibition vs. Pan-DUB Inhibitors
XH161-180 is explicitly characterized as an 'orally active' USP2 inhibitor . This is a critical differentiator from many other USP2 inhibitors which lack oral bioavailability, a property essential for longitudinal in vivo studies. For example, ML364, a commonly used USP2 inhibitor, is primarily used for in vitro studies and requires parenteral administration for in vivo work . The oral activity of XH161-180 suggests a favorable pharmacokinetic profile that simplifies dosing in animal models and enables sustained target engagement, a significant advantage for research in chronic disease models.
vs
NSC632839 (pan-DUB): USP2 IC50 45 µM, USP7 37 µM, SENP2 9.8 µM
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Orally active (reported property) |
| Comparator Or Baseline | ML364 (limited oral bioavailability, requires IP/IV) |
| Quantified Difference | Qualitative difference in route of administration feasibility. |
| Conditions | Inferred from vendor datasheet and comparative literature on ML364. |
Why This Matters
Oral bioavailability directly impacts the experimental design, cost, and animal welfare for in vivo studies, making XH161-180 a more practical choice for long-term or repeated-dosing experiments.
